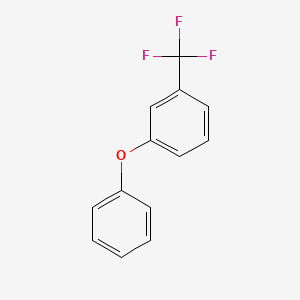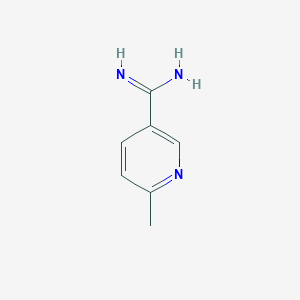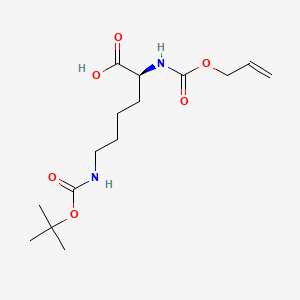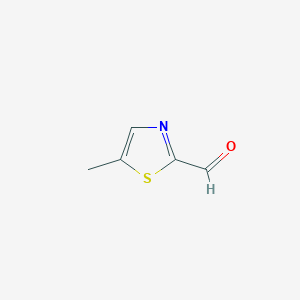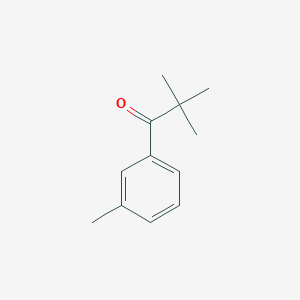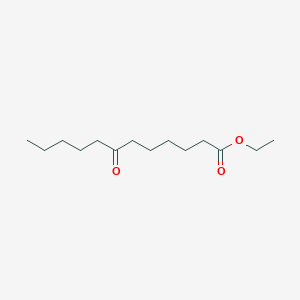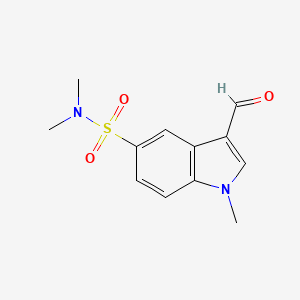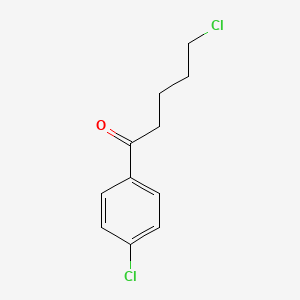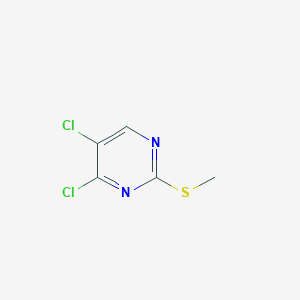![molecular formula C8H6F2O3 B1316891 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol CAS No. 72768-97-9](/img/structure/B1316891.png)
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol
Übersicht
Beschreibung
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Mechanistic Insights in Catalysis
The research by Sinha et al. (2018) provides insight into the additive-free conversion of aqueous methanol to dihydrogen, catalyzed by a Ruthenium complex. This study highlights the significance of the diazadiene (dad) ligand in the alcohol activation mechanism, essential for the conversion of liquid organic fuels, and involves structures related to (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol (Sinha, Trincado, Grützmacher, & de Bruin, 2018).
2. Molecular Aggregation Studies
Matwijczuk et al. (2016) studied the molecular aggregation in derivatives of benzene-1,3-diol, including compounds related to this compound. This research is significant in understanding the effects of molecular aggregation on fluorescence and circular dichroism spectra, providing insights into the intermolecular interactions in such compounds (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
3. Synthesis and Functionalization
Catalani, Paio, and Perugini (2010) presented the first synthesis of a derivative of 2,2-difluorobenzodioxole, which is structurally related to this compound. This work is crucial for understanding the synthesis pathways and potential functionalization of these compounds (Catalani, Paio, & Perugini, 2010).
4. Magnetic Properties in Coordination Polymers
Research by Liu et al. (2017) on coordination polymers using benzoate derivatives, including fluoro-substituents, provides insights into the structural and magnetic properties of these compounds. This study is relevant for understanding the magnetic behavior and potential applications of compounds structurally similar to this compound in materials science (Liu, Li, Ma, Cen, Luo, Shi, Ma, Wu, Zhang, Xu, Song, Xie, & Chen, 2017).
5. Catalytic Applications in Organic Synthesis
Sarki et al. (2021) explored the use of methanol in organic synthesis, showcasing the potential application of compoundslike this compound in catalytic processes. This research demonstrates the utility of methanol as a hydrogen source and C1 synthon in the N-methylation of amines and transfer hydrogenation of nitroarenes, using a simple alcohol in organic synthesis (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).
6. Potential in Renewable Chemical Production
The study by Deutsch, Martin, and Lieske (2007) investigated the acid-catalyzed condensation of glycerol with aldehydes and ketones to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research is relevant for understanding the conversion of renewable materials, like glycerol, into novel platform chemicals, which could include derivatives of this compound (Deutsch, Martin, & Lieske, 2007).
7. Antimicrobial and Antioxidant Properties
Rashmi et al. (2014) synthesized and characterized benzofuran derivatives with antimicrobial and antioxidant properties. This study contributes to the field by exploring the potential biological properties of compounds structurally similar to this compound, expanding its possible applications in pharmaceuticals (Rashmi, Kumara, Sandeep, Nagendrappa, Sowmya, & Ganapathy, 2014).
Eigenschaften
IUPAC Name |
(2,2-difluoro-1,3-benzodioxol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPDSEYHEHGLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510538 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72768-97-9 | |
| Record name | (2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,2-difluoro-1,3-dioxaindan-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
